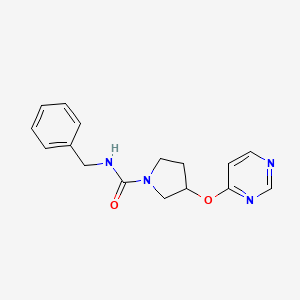
Acide 4-(4-méthoxypipéridin-1-yl)benzoïque
Vue d'ensemble
Description
“4-(4-Methoxypiperidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 . It is commonly used in the field of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-(4-Methoxypiperidin-1-yl)benzoic acid” consists of a benzoic acid group attached to a methoxypiperidinyl group . The exact structure can be determined using techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methoxypiperidin-1-yl)benzoic acid” include a molecular weight of 235.28 and a molecular formula of C13H17NO3 . Other properties such as density, boiling point, melting point, and flash point are not available .Mécanisme D'action
The mechanism of action of 4-(4-Methoxypiperidin-1-yl)benzoic acid involves the inhibition of certain enzymes such as carbonic anhydrase. 4-(4-Methoxypiperidin-1-yl)benzoic acid binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme activity. 4-(4-Methoxypiperidin-1-yl)benzoic acid has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-(4-Methoxypiperidin-1-yl)benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(4-Methoxypiperidin-1-yl)benzoic acid inhibits the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 4-(4-Methoxypiperidin-1-yl)benzoic acid has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Methoxypiperidin-1-yl)benzoic acid in lab experiments include its ease of synthesis, stability, and potential application in various fields such as drug discovery, analytical chemistry, and material science. However, the limitations of using 4-(4-Methoxypiperidin-1-yl)benzoic acid in lab experiments include its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the research and application of 4-(4-Methoxypiperidin-1-yl)benzoic acid. One direction is the development of 4-(4-Methoxypiperidin-1-yl)benzoic acid-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma. Another direction is the synthesis of novel materials based on 4-(4-Methoxypiperidin-1-yl)benzoic acid for various applications such as gas storage, catalysis, and sensing. Additionally, further studies are needed to investigate the potential toxicity and safety of 4-(4-Methoxypiperidin-1-yl)benzoic acid in vivo.
Applications De Recherche Scientifique
Activité antimicrobienne
Le composé a été utilisé dans la synthèse de nouveaux dérivés de 4-(3-(4-benzylpipérazin-1-yl)propoxy)-7-méthoxy-3-substitués phényl-2H-chromén-2-one . Ces dérivés ont montré une activité antibactérienne et antifongique significative, comparable aux traitements standards . L'activité antimicrobienne a été encore étayée par des études de docking avec la structure cristalline des organismes protéiques oxydoréductases (1XDQ et 3QLS) .
Développement de médicaments
“Acide 4-(4-méthoxypipéridin-1-yl)benzoïque” pourrait jouer un rôle dans le développement de médicaments en servant de composé de tête pour la conception de nouveaux médicaments. Il pourrait être particulièrement utile dans le développement de médicaments ciblant l'acétylcholinestérase et d'autres enzymes.
Recherche en protéomique
Le composé est utilisé dans la recherche en protéomique . La protéomique est une branche de la biologie qui étudie les protéines, leurs structures et leurs fonctions. Ce composé pourrait être utilisé pour étudier les interactions protéiques, identifier de nouvelles protéines et comprendre comment les protéines contribuent à la progression des maladies.
Propriétés
IUPAC Name |
4-(4-methoxypiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGCMZGIXJHKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)


![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390134.png)



![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)
![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2390147.png)

![2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one](/img/structure/B2390149.png)